N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
Description
N-{3-[(4-Fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 4-fluorophenyl carbamoyl group attached to a phenylpiperazine scaffold. Piperazine carboxamides are widely explored in medicinal chemistry due to their modular structure, which allows for systematic modifications to optimize physicochemical properties and biological activity. This compound’s core structure includes a piperazine ring linked to a phenyl group and a carboxamide moiety, with a 4-fluorophenyl substituent on the carbamoyl group. Its synthesis typically involves multi-step reactions, including coupling of intermediates such as isocyanates or thioureas with piperazine derivatives .
Properties
Molecular Formula |
C24H23FN4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H23FN4O2/c25-19-9-11-20(12-10-19)26-23(30)18-5-4-6-21(17-18)27-24(31)29-15-13-28(14-16-29)22-7-2-1-3-8-22/h1-12,17H,13-16H2,(H,26,30)(H,27,31) |
InChI Key |
GAQMSJDRYZLOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional similarities of N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide to other piperazine carboxamides are highlighted below, focusing on substituent effects, synthetic yields, melting points, and spectral data.
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluoro vs. Chloro Substituents : Fluorine (electron-withdrawing) and chlorine (larger, more polarizable) substituents influence melting points and NMR shifts. For example, A3 (4-F) has a higher melting point than A2 (3-F), suggesting improved crystallinity with para substitution .
- Methoxy Groups : The methoxy group in ’s compound increases lipophilicity, which may enhance membrane permeability compared to halogenated analogs .
Structural and Conformational Analysis
- Piperazine Ring Conformation : X-ray studies () confirm that piperazine rings in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt a chair conformation, stabilized by N–H⋯O hydrogen bonds in the crystal lattice. This conformation is likely conserved in the target compound .
- Spectral Differentiation : Fluorine substituents produce distinct splitting patterns in ¹H NMR (e.g., doublets with large $ J $-values in ), while chlorine causes downfield shifts in ¹³C NMR due to its electronegativity .
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